molecular formula C12H12BrN3O B14879324 (Z)-2-(3-bromophenyl)-N'-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide

(Z)-2-(3-bromophenyl)-N'-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide

Cat. No.: B14879324
M. Wt: 294.15 g/mol
InChI Key: FIROXKSNOMAJFM-UHFFFAOYSA-N
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Description

(Z)-2-(3-bromophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide is an organic compound that features a bromophenyl group, a hydroxy group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(3-bromophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 3-bromobenzaldehyde, undergoes a reaction with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.

    Cyclization: The oxime is then subjected to cyclization with pyrrole under acidic conditions to form the desired product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The bromophenyl group can undergo reduction to form a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology:

  • Potential applications in the development of bioactive compounds due to its structural features.

Medicine:

  • Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Industry:

  • Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-2-(3-bromophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the bromophenyl and pyrrole rings can participate in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

  • (Z)-2-(3-chlorophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide
  • (Z)-2-(3-fluorophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide
  • (Z)-2-(3-methylphenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide

Comparison:

  • Uniqueness: The presence of the bromine atom in (Z)-2-(3-bromophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide imparts unique electronic and steric properties compared to its chloro, fluoro, and methyl analogs. This can influence its reactivity and interaction with biological targets.
  • Reactivity: The bromine atom is more reactive in substitution reactions compared to chlorine and fluorine, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H12BrN3O

Molecular Weight

294.15 g/mol

IUPAC Name

2-(3-bromophenyl)-N'-hydroxy-2-pyrrol-1-ylethanimidamide

InChI

InChI=1S/C12H12BrN3O/c13-10-5-3-4-9(8-10)11(12(14)15-17)16-6-1-2-7-16/h1-8,11,17H,(H2,14,15)

InChI Key

FIROXKSNOMAJFM-UHFFFAOYSA-N

Isomeric SMILES

C1=CN(C=C1)C(C2=CC(=CC=C2)Br)/C(=N/O)/N

Canonical SMILES

C1=CN(C=C1)C(C2=CC(=CC=C2)Br)C(=NO)N

Origin of Product

United States

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